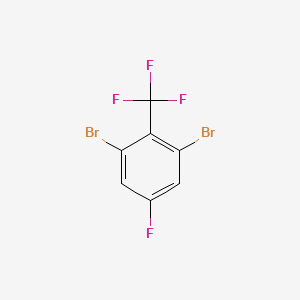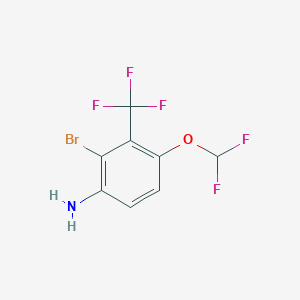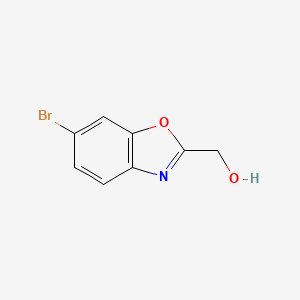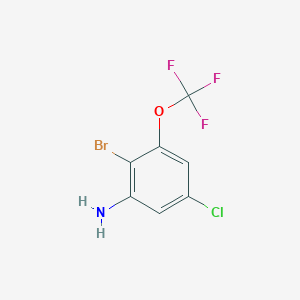
(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid
Descripción general
Descripción
(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid, also known as 3-Cl-4-DEMPBA, is an organoboronic acid that has been used in a variety of scientific applications, including organic synthesis and medicinal chemistry. It is a versatile reagent that can be used in a variety of reactions and has a number of advantages over other reagents.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound can be used as a reagent in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Borinic Acid Derivatives
“(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid” can be used in the synthesis of borinic acid derivatives . Borinic acids [R 2 B (OH)] and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Catalysis
Borinic acids, which can be synthesized from boronic acids, have been used in catalysis . They display interesting properties and reactivities due to their enhanced Lewis acidity in comparison to boronic acids .
Medicinal Chemistry
Borinic acids, including those derived from boronic acids, have found applications in medicinal chemistry . They have been used as bioactive compounds .
Polymer Materials
Borinic acids and their derivatives have been used in the development of polymer materials . These materials have found applications in various fields, including optoelectronics .
Optoelectronics
Borinic acids and their derivatives, which can be synthesized from boronic acids, have been used in the field of optoelectronics . They have been used in the development of materials for optoelectronic devices .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid . This reaction is widely applied in the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Result of Action
The molecular and cellular effects of (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would facilitate the formation of carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the effectiveness of these reactions.
Propiedades
IUPAC Name |
[3-chloro-4-(diethylaminomethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BClNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)7-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCXAZJHSWFDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN(CC)CC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-Bromo-4,6-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1447694.png)



![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)
![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)
![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)
